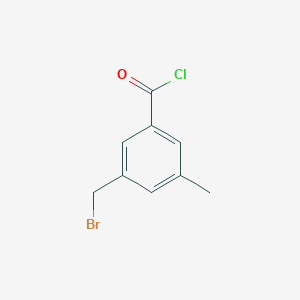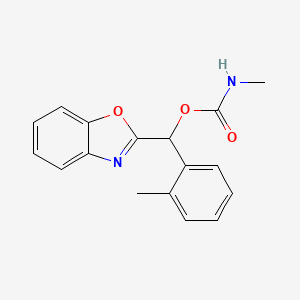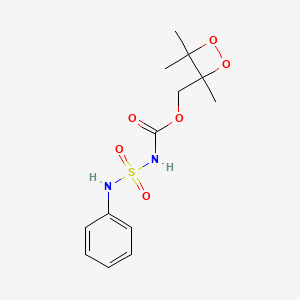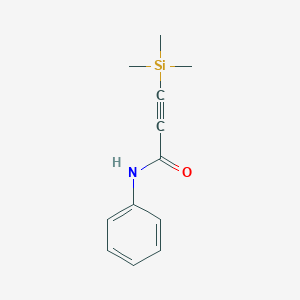
3-(Bromomethyl)-5-methylbenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-5-methylbenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a bromomethyl group and a methyl group attached to a benzene ring, along with a benzoyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-methylbenzoyl chloride typically involves multiple steps. One common method starts with the bromination of 5-methylbenzoyl chloride using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). This step introduces the bromomethyl group at the meta position relative to the methyl group on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-5-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The benzoyl chloride group can be reduced to form benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under basic conditions to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the methyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the benzoyl chloride group.
Major Products Formed
Nucleophilic Substitution: Products such as 3-(Hydroxymethyl)-5-methylbenzoyl chloride or 3-(Cyanomethyl)-5-methylbenzoyl chloride.
Oxidation: Products like 3-(Bromomethyl)-5-methylbenzoic acid.
Reduction: Products such as 3-(Bromomethyl)-5-methylbenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-5-methylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for studying their functions and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-5-methylbenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group can undergo nucleophilic substitution, while the benzoyl chloride group can participate in acylation reactions. These reactions are facilitated by the electron-withdrawing nature of the benzoyl chloride group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)-5-methylbenzoyl chloride: Similar structure but with a chlorine atom instead of bromine.
3-(Bromomethyl)-4-methylbenzoyl chloride: Similar structure but with the methyl group at the para position.
3-(Bromomethyl)-5-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of the benzoyl chloride group.
Uniqueness
3-(Bromomethyl)-5-methylbenzoyl chloride is unique due to the presence of both a bromomethyl group and a benzoyl chloride group on the same benzene ring. This combination of functional groups imparts distinct reactivity and allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
105578-28-7 |
|---|---|
Molekularformel |
C9H8BrClO |
Molekulargewicht |
247.51 g/mol |
IUPAC-Name |
3-(bromomethyl)-5-methylbenzoyl chloride |
InChI |
InChI=1S/C9H8BrClO/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4H,5H2,1H3 |
InChI-Schlüssel |
MARORIPGLFJYEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(=O)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate](/img/structure/B14325249.png)




![[(2-Methylpropyl)sulfanyl]acetyl chloride](/img/structure/B14325298.png)
![Ethenone, [(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14325301.png)

![2-[(Hex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14325315.png)


![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14325361.png)


